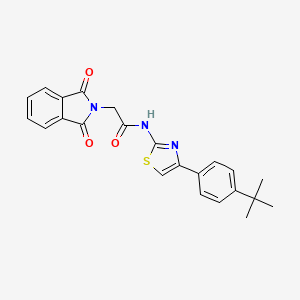
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves studying the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the molecular structure of the compound, including its stereochemistry if applicable.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Structural Analysis and Carcinogenicity Evaluation
Thiophene analogues of carcinogens benzidine and 4-aminobiphenyl, including compounds with structural similarities to the chemical , were synthesized and evaluated for potential carcinogenicity. The compounds were assessed using the Ames test and cell-transformation assay, suggesting potential carcinogenicity but casting doubt on their ability to cause tumors in vivo due to overall chemical and biological behavior (Ashby et al., 1978).
Drug Repurposing and Pharmacological Applications
Nitazoxanide, structurally related to thiazole, has shown promise in treating a variety of conditions including infections, hepatitis, and cancer. Its mechanism involves interference with pyruvate-ferredoxin oxidoreductase, indicating the significance of thiazole compounds in microbial infections and viral diseases (Bharti et al., 2021).
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including those with structural similarities to the chemical , have been studied for environmental occurrence, human exposure, and toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been detected in various environmental matrices and in humans, raising concerns about hepatic toxicity, endocrine disruption, and carcinogenicity (Liu & Mabury, 2020).
Therapeutic Applications of Thiazole Derivatives
Thiazole derivatives have been explored extensively in recent years, leading to the development of new drugs with a variety of pharmacological properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor activities. These derivatives, including those related to the chemical , continue to show great potential in chemical pharmaceutical research, indicating the versatility and promise of thiazole-based compounds (Leoni et al., 2014).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity and handling precautions.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
Please consult with a chemistry professional or academic database for more specific information. It’s also important to note that handling chemical substances should always be done with the appropriate safety measures in place.
Propriétés
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-23(2,3)15-10-8-14(9-11-15)18-13-30-22(24-18)25-19(27)12-26-20(28)16-6-4-5-7-17(16)21(26)29/h4-11,13H,12H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLABNIODBORVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

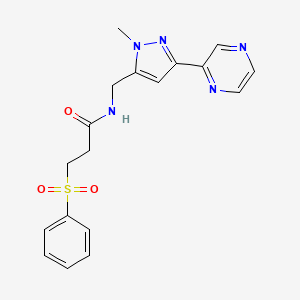
![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2466360.png)
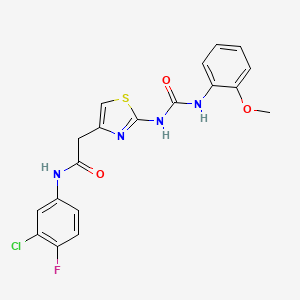
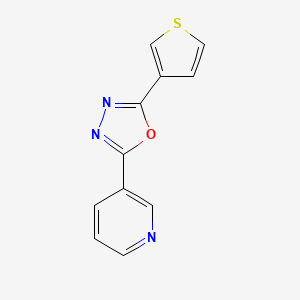
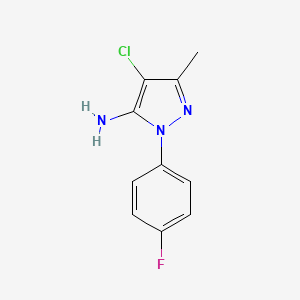
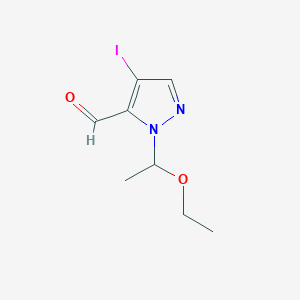
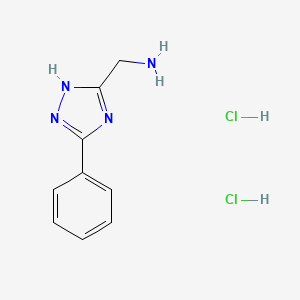
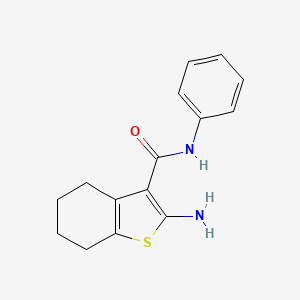
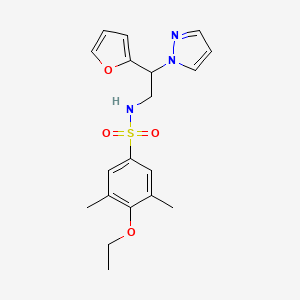
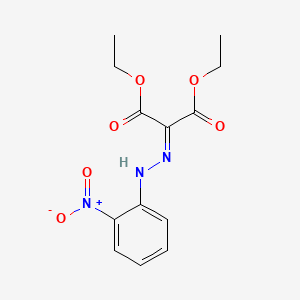
![3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466374.png)
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2466375.png)
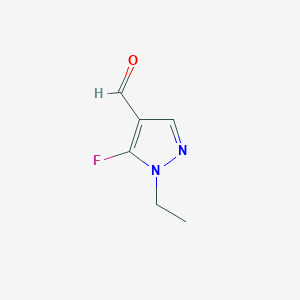
![(Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2466382.png)